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Arabinan polysaccharides from Sugar beet -

Arabinan polysaccharides from Sugar beet

Catalog Number: EVT-1507505
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
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Product Introduction

Source

The primary source of arabinan polysaccharides is sugar beet pulp, which constitutes 75-85% of the dry weight of the pulp and includes cellulose, hemicellulose, and pectin as its main polysaccharide components. The composition of sugar beet pulp makes it an ideal feedstock for bio-based materials and chemicals due to its rich carbohydrate content .

Classification

Arabinan can be classified based on its structural characteristics:

  • Linear Arabinan: Composed mainly of α-1,5-linked arabinose units.
  • Branched Arabinan: Contains side chains of other sugars, contributing to its complex structure.
Synthesis Analysis

Methods

The extraction and synthesis of arabinan polysaccharides from sugar beet involve several methods:

  1. Enzymatic Hydrolysis: Utilizing specific enzymes such as pectinases to break down the polysaccharides into simpler sugars. This method is effective in releasing arabinose and galacturonic acid from sugar beet pulp .
  2. Acid Hydrolysis: Involves treating sugar beet pulp with dilute sulfuric acid to solubilize arabinose selectively. For instance, a study reported that 71.3% of the initial arabinose content could be recovered using 0.64 M sulfuric acid at elevated temperatures .
  3. Sequential Extraction: This method combines various solvents and conditions to isolate different polysaccharide fractions from sugar beet cell walls, enhancing the yield of arabinan .

Technical Details

The extraction process typically involves:

  • Initial treatment with pectinase at controlled pH and temperature.
  • Follow-up treatments with acid or other enzymatic methods to maximize sugar recovery.
  • Size-exclusion chromatography to analyze the molecular weight distribution of the extracted sugars.
Molecular Structure Analysis

Structure

Arabinan's molecular structure is characterized by a backbone primarily consisting of α-1,5-linked arabinofuranosyl units. The structure can also include branches composed of other sugars such as galactose and rhamnose, contributing to its functional properties in plant cell walls.

Data

The typical composition of sugar beet arabinan includes:

  • Arabinose: 74.1%
  • Galactose: 13.3%
  • Rhamnose: 1.4%
  • Galacturonic Acid: 8.3%
  • Other Sugars: 2.9% .
Chemical Reactions Analysis

Reactions

Arabinan undergoes various chemical reactions during extraction and processing:

  • Hydrolysis: Both enzymatic and acid hydrolysis convert arabinan into its constituent monosaccharides.
  • Fermentation: The sugars released can be fermented by microorganisms to produce biofuels or other biochemicals.

Technical Details

The hydrolysis reactions often require specific conditions (pH, temperature) to optimize yield and minimize degradation of sugars into unwanted by-products.

Mechanism of Action

Process

Arabinan functions within plant cell walls by providing structural support and influencing cell wall properties such as porosity and elasticity. It interacts with other polysaccharides like cellulose and pectin, forming a complex network that is vital for maintaining cell integrity.

Data

Studies have shown that modifications in arabinan content can significantly affect the mechanical properties of plant tissues, impacting growth and development .

Physical and Chemical Properties Analysis

Physical Properties

Arabinan is typically found in a powder form when isolated from sugar beet pulp. It exhibits high solubility in water, which is essential for its application in food and pharmaceutical industries.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Varies widely depending on the extraction method but generally falls within a range suitable for functional applications.
  • Stability: High purity arabinan can remain stable for over two years under recommended storage conditions .
Applications

Scientific Uses

Arabinan polysaccharides have diverse applications:

  • Food Industry: Used as thickening agents or stabilizers due to their gelling properties.
  • Biotechnology: Serve as substrates for enzyme assays and biochemical analyses.
  • Pharmaceuticals: Investigated for their potential health benefits, including prebiotic effects that promote gut health.
Structural Characterization of Arabinan Polysaccharides from Sugar Beet

Primary Molecular Architecture

Backbone Composition: α-1,5-Linked Arabinofuranose Residues

The foundational structure of sugar beet arabinan consists of a linear backbone of α-(1→5)-linked L-arabinofuranose (Araf) residues. This configuration forms extended helical chains that provide the polysaccharide with inherent flexibility. The arabinofuranose rings adopt either C2′-endo or C3′-endo puckering conformations, influencing the overall macromolecular geometry. X-ray diffraction studies confirm a repeating unit distance of ~4.37 Å along the helical axis, consistent with a two-fold helical symmetry. This specific linkage pattern is critical for maintaining the hydration capacity and polymer mobility essential for arabinan’s biological functions [3] [9].

Branching Patterns: α-1,2 and α-1,3 Arabinofuranosyl Side Chains

Sugar beet arabinan exhibits heterogeneous branching primarily through α-L-arabinofuranosyl residues attached at O-2 and/or O-3 positions of the backbone. Enzymatic debranching studies reveal that approximately 25–30% of backbone residues carry single-unit side chains, with occasional longer oligoarabinosides. The branching density directly influences solubility and intermolecular interactions: highly branched arabinans remain water-soluble, while debranched variants (linear α-1,5-Araf chains) show increased propensity for crystallization and aggregation. This structural heterogeneity is enzymatically modulated in plant cell walls during developmental processes [3] [9].

Covalent Linkages to Pectic Rhamnogalacturonan-I (RG-I)

Arabinan chains are covalently bound as neutral side chains to the rhamnose residues of rhamnogalacturonan-I (RG-I), a core pectic polysaccharide. The RG-I backbone consists of repeating →4)-α-D-GalA-(1→2)-α-L-Rha-(1→ disaccharide units, with arabinans typically attached to Rha at O-4. Sequential enzymatic digestion (endo-polygalacturonase + endo-arabinanase) confirms this covalent association, releasing arabino-oligosaccharides from pectin complexes. This structural integration anchors arabinans within the pectin matrix, enabling them to modulate cell wall porosity and mechanical properties [5] [9].

Monosaccharide Compositional Analysis

Arabinose:Galactose:Rhamnose Ratios

Compositional analysis of purified sugar beet arabinan reveals a characteristic monosaccharide profile dominated by arabinose (74.1%), with minor quantities of galactose (13.3%), rhamnose (1.4%), and galacturonic acid (8.3%). This ratio (Ara:Gal:Rha ≈ 53:9:1) reflects its role as an arabinan-rich pectic subdomain rather than a pure homopolysaccharide. The galactose residues primarily originate from trace galactan chains or arabinogalactan side components co-purified with arabinan. Notably, the low galacturonic acid content distinguishes arabinan from smooth homogalacturonan regions [2] [6].

Table 1: Monosaccharide Composition of Sugar Beet Arabinan

ComponentPercentage (%)Primary Linkage/Origin
Arabinose74.1α-(1→5)-Araf backbone; α-Araf branches
Galactose13.3β-(1→4)-Galp (galactan traces)
Rhamnose1.4RG-I backbone attachment points
Galacturonic Acid8.3Contiguous RG-I regions
Other Sugars2.9Minor contaminants (e.g., glucose)

Ferulic Acid Esterification and Crosslinking Mechanisms

Sugar beet arabinan is distinctively esterified with ferulic acid (FA) moieties linked via phenolic bonds to O-2 of α-L-Araf residues. Approximately 8.2 mg FA per gram of cell wall material is detectable, with one ferulate group per 56 arabinose residues. Oxidative coupling of feruloyl groups generates dehydrodimers (8-O-4', 5-5', and 8-5'-coupled forms), enabling covalent crosslinking between arabinan chains. This crosslinking forms hydrophobic domains within the pectin matrix, reducing polysaccharide solubility and increasing mechanical strength. Enzymatic isolation (Driselase digestion) yields feruloylated oligosaccharides, including unique structures like O-[5-O-(trans-feruloyl)-α-L-Araf]-(1→5)-L-Araf and diferuloylated arabinotetraose, confirming FA’s attachment to internal backbone residues [5] [8] [9].

Conformational Polymorphism

Helical Models and Crystalline Packing

Debranched arabinan (→5)-α-L-Araf-(1→)n exhibits conformational polymorphism in the solid state, adopting multiple helical forms dependent on crystallization conditions. X-ray powder diffraction reveals a monoclinic unit cell (a = 5.444 Å, b = 6.395 Å, c = 8.680 Å, γ = 99.6°) accommodating two-fold helices with pitch lengths of 8.74 Å. Energy calculations identify seven stable packing arrangements: three with C2′-endo furanose rings (intrachain O2–H⋯O3 hydrogen bonding) and four with C3′-endo rings (O5–H⋯O2 interchain bonds). The small energy differences (<5 kcal/mol) between these polymorphs facilitate reversible transitions, explaining arabinan’s fat-mimetic rheology in food systems. Microcrystal formation in aqueous suspensions contributes to its creamy mouthfeel [3] [9].

Hydrogen Bonding Networks and Solubility Dynamics

Solvent interactions dictate arabinan’s supramolecular behavior. Hydrated chains form hydrogen bonds primarily via:

  • Intrachain: O3–H⋯O2 (2.7 Å) stabilizing helical turns.
  • Interchain: O5–H⋯O3 (2.9 Å) and C2–H⋯O4 (3.2 Å) connecting adjacent helices.
  • Water-mediated: O2–H⋯OH₂ and O5–H⋯OH₂ bridging polysaccharide and solvent.

The extensive hydration shell around branched arabinans enhances solubility (>95% soluble in cold water), while linear chains aggregate through cooperative H-bonding and hydrophobic stacking of furanose rings. This aggregation reduces solubility by 40–60% and creates thermally reversible gels. In resurrection plants, arabinan’s H-bond plasticity prevents cell wall polymer adhesion during dehydration, demonstrating its role in maintaining wall flexibility [3] [6].

Table 2: Hydrogen Bonding in Arabinan Polymorphs

Bond TypeDistance (Å)FunctionConsequence
Intrachain O3–H⋯O22.7Helix stabilityMaintains linear conformation
Interchain O5–H⋯O32.9Sheet formationMicrocrystallinity & insolubility
C2–H⋯O43.2Hydrophobic stackingAggregation in debranched arabinan
O2–H⋯OH₂2.6Solvent interactionSwelling & cold-water solubility

Properties

Product Name

Arabinan polysaccharides from Sugar beet

Molecular Formula

C23H38NO19Na

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